molecular formula C13H16N2S B11436182 2,2-diethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione

2,2-diethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione

Cat. No.: B11436182
M. Wt: 232.35 g/mol
InChI Key: HBYRGJCTMUDPGJ-UHFFFAOYSA-N
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Description

2,2-diethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione: is a heterocyclic compound with the chemical formula C13H16N2S. It belongs to the imidazole family, which is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2,2-diethyl-1,3-diaminopropane with phenyl isothiocyanate. The resulting intermediate undergoes cyclization to form 2,2-diethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione .

Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can yield reduced derivatives of the compound.

    Substitution: Substituents can be introduced at different positions on the imidazole ring.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type. For example, oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

    Major Products: The products formed during these reactions include derivatives with modified functional groups or side chains.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use 2,2-diethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione as a building block for designing novel compounds.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Antibacterial and Antifungal Properties: Some imidazole derivatives exhibit antibacterial and antifungal activities, making them potential candidates for drug development.

    Antioxidant Effects: Imidazole-containing compounds may act as antioxidants, protecting cells from oxidative stress.

    Anti-Inflammatory Activity: Research explores their anti-inflammatory potential.

Industry:

    Pharmaceuticals: Imidazole-based drugs find applications in treating various diseases.

    Agrochemicals: Some derivatives are used in crop protection products.

Mechanism of Action

The exact mechanism by which 2,2-diethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione exerts its effects depends on its specific interactions with biological targets. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While this compound shares structural features with other imidazole derivatives, its unique combination of substituents and functional groups sets it apart. Similar compounds include other imidazoles, such as metronidazole and thiabendazole.

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2,2-diethyl-4-phenyl-1H-imidazole-5-thione

InChI

InChI=1S/C13H16N2S/c1-3-13(4-2)14-11(12(16)15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,16)

InChI Key

HBYRGJCTMUDPGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)C(=N1)C2=CC=CC=C2)CC

solubility

>34.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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